molecular formula C9H13NOSe B14354671 1-Amino-3-(phenylselanyl)propan-2-ol CAS No. 90155-93-4

1-Amino-3-(phenylselanyl)propan-2-ol

Cat. No.: B14354671
CAS No.: 90155-93-4
M. Wt: 230.18 g/mol
InChI Key: SVOWLIAGKMLMTG-UHFFFAOYSA-N
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Description

1-Amino-3-(phenylselanyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, with a phenylselanyl group (-SePh) attached to the second carbon. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Amino-3-(phenylselanyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with sodium phenylselenide, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-3-(phenylselanyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-3-(phenylselanyl)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can modulate the activity of these targets, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

1-Amino-3-(phenylselanyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Aminopropan-2-ol: Lacks the phenylselanyl group, resulting in different chemical and biological properties.

    3-Aminopropan-1-ol: Has the amino group on the third carbon, leading to variations in reactivity and applications.

    Phenylselenyl alcohols: Compounds with similar phenylselanyl groups but different carbon chain lengths and functional groups

Properties

CAS No.

90155-93-4

Molecular Formula

C9H13NOSe

Molecular Weight

230.18 g/mol

IUPAC Name

1-amino-3-phenylselanylpropan-2-ol

InChI

InChI=1S/C9H13NOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2

InChI Key

SVOWLIAGKMLMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(CN)O

Origin of Product

United States

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